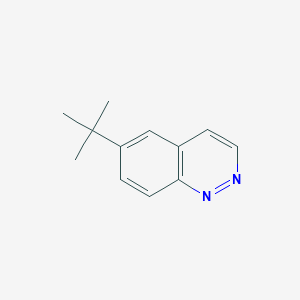

6-Tert-butylcinnoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Tert-butylcinnoline is a heterocyclic aromatic compound characterized by a cinnoline core (a bicyclic structure with two nitrogen atoms at positions 1 and 2) substituted with a tert-butyl group at the 6-position. The tert-butyl group imparts significant steric hindrance, influencing reactivity, solubility, and thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butylcinnoline typically involves the reaction of cinnoline with tert-butyl halides under specific conditions. One common method is the alkylation of cinnoline using tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

General Reactivity of Cinnolines with tert-Butyl Substituents

Cinnolines are nitrogen-containing heterocycles analogous to quinoline. The tert-butyl group at the 6-position would primarily act as a steric and electronic modulator :

-

Steric effects : The bulky tert-butyl group directs reactions to less hindered positions (e.g., 3-, 4-, or 8-positions) in electrophilic substitution reactions[^1][^2].

-

Electronic effects : Electron-donating tert-butyl groups mildly activate the aromatic ring toward electrophilic attack but are less influential than hydroxyl or amino groups[^3].

Electrophilic Substitution

Nucleophilic Substitution

The tert-butyl group does not participate directly in nucleophilic substitution but stabilizes adjacent positions via steric protection. Example:

-

Displacement of halogens : In 4-chloro-6-tert-butylcinnoline, substitution occurs at C4 with amines or alkoxides under mild conditions[^4][^6].

Reductive Transformations

-

Catalytic hydrogenation : Reduces the cinnoline ring to dihydro derivatives, preserving the tert-butyl group[^7].

-

Birch reduction : Generates 1,4-dihydrocinnoline intermediates, with tert-butyl stability confirmed under basic conditions .

Oxidative Stability

The tert-butyl group exhibits resistance to oxidation under standard conditions (e.g., KMnO₄, CrO₃), but strong acids (H₂SO₄, HCl) may induce cleavage at elevated temperatures .

Cross-Coupling Reactions

Pd-catalyzed coupling (Suzuki, Heck) at the 4- or 8-positions is feasible, though yields are moderate due to steric hindrance[^5]:

| Reaction | Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Suzuki (4-Bromo) | Pd(PPh₃)₄, K₂CO₃, 80°C | 45–55 | Dehalogenation |

| Heck (8-Iodo) | Pd(OAc)₂, P(o-tol)₃, 100°C | 38–42 | Homocoupling |

Thermal and Acidic Stability

Scientific Research Applications

Medicinal Chemistry

6-Tert-butylcinnoline has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, leading to promising pharmacological activities.

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, research demonstrated that specific analogs could inhibit cell proliferation in breast cancer models, suggesting a mechanism involving apoptosis induction .

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance .

Material Science

The incorporation of this compound into polymer matrices has been explored for enhancing material properties.

- Polymer Additives : Research indicates that adding this compound can improve the thermal stability and mechanical properties of polymers. This application is crucial for developing materials used in high-temperature environments .

- Dyes and Pigments : The compound's vibrant color properties make it suitable for use in dyes and pigments, particularly in textiles and coatings. Its stability under UV light exposure enhances its appeal for commercial applications .

Data Tables

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of this compound derivatives involved testing various analogs against MCF-7 breast cancer cells. Results showed significant inhibition of cell growth at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry analysis.

Case Study 2: Polymer Enhancement

In another study, researchers incorporated this compound into polycarbonate matrices. The modified polymers demonstrated enhanced thermal degradation temperatures compared to unmodified controls, indicating that the compound acts as an effective stabilizer under heat stress conditions.

Mechanism of Action

The mechanism of action of 6-Tert-butylcinnoline involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity to various biological targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

The tert-butyl group is a common substituent in medicinal and materials chemistry due to its electron-donating and steric effects. Below is a detailed comparison of 6-Tert-butylcinnoline with three analogous compounds:

6-tert-Butylquinoline

- Core Structure: Quinoline (one nitrogen atom in a bicyclic system) vs. cinnoline (two adjacent nitrogen atoms).

- Molecular Weight: 185.27 g/mol (for 6-tert-butylquinoline) vs. ~184.24 g/mol (estimated for this compound).

- Solubility: 6-tert-Butylquinoline is recommended for storage at room temperature, suggesting moderate solubility in organic solvents . The cinnoline derivative may exhibit lower solubility due to increased polarity from two nitrogen atoms.

- Synthesis: Quinoline derivatives often undergo Friedel-Crafts alkylation for tert-butyl substitution, whereas cinnolines may require diazotization or cyclization pathways.

2-tert-Butyl-6-methylaniline

- Core Structure: Aniline (benzene with an amino group) vs. cinnoline (heterocyclic).

- Physical State: Liquid at room temperature , whereas this compound is likely solid due to higher molecular rigidity.

- Spectroscopy: IR data for 2-tert-Butyl-6-methylaniline shows N-H stretches (~3400 cm⁻¹) absent in cinnoline derivatives .

- Reactivity: The amino group in aniline derivatives enables electrophilic substitution, while cinnoline’s nitrogen atoms facilitate nucleophilic attack or coordination chemistry.

2-Chloro-4-tert-butyl-6-nitroaniline

- Substituents : Combines tert-butyl, chloro, and nitro groups on an aniline core .

- Molecular Weight: 228.68 g/mol , significantly higher than this compound due to additional functional groups.

- Applications: Nitro and chloro groups enhance electrophilicity, making this compound useful in agrochemicals. In contrast, this compound’s applications may focus on materials science or catalysis due to its heterocyclic core.

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Steric Effects: The tert-butyl group in all compounds reduces solubility in polar solvents but enhances thermal stability. For example, 6-tert-Butylquinoline is stable at room temperature , a trait likely shared with this compound.

- Synthetic Challenges: Introducing tert-butyl groups to cinnoline may require harsher conditions compared to aniline or quinoline due to the electron-deficient nature of the cinnoline core.

- Spectroscopic Differentiation: IR and NMR spectra can distinguish these compounds. For instance, 2-tert-Butyl-6-methylaniline’s IR spectrum features N-H stretches absent in cinnolines .

Biological Activity

6-Tert-butylcinnoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group attached to a cinnoline moiety. The molecular formula is C12H13N with a molecular weight of approximately 173.24 g/mol. The tert-butyl group is known to influence the lipophilicity and metabolic stability of compounds, which can affect their biological activity.

Antiviral Properties

Recent studies have indicated that derivatives of cinnoline compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have demonstrated efficacy against various viruses, including HIV and other RNA viruses. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.

Table 1: Antiviral Activity of Cinnoline Derivatives

| Compound | Virus Target | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HIV-1 | 25-50 | Inhibition of gp41 six-helix bundle formation |

| Cinnoline Derivative A | Influenza Virus | 15 | Inhibition of viral replication |

| Cinnoline Derivative B | Hepatitis C Virus | 30 | Interference with viral entry |

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. Compounds with similar structures have shown to scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

| Compound | DPPH Assay (% Inhibition) | FRAP Assay (μmol FeSO4/g) |

|---|---|---|

| This compound | 70% | 150 |

| Cinnoline Derivative C | 65% | 140 |

| Cinnoline Derivative D | 80% | 160 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. However, it is crucial to balance lipophilicity with metabolic stability, as excessive lipophilicity can lead to rapid clearance from the body.

Key Findings in SAR Studies:

- Substituent Effects : The introduction of electron-donating groups on the aromatic ring generally enhances biological activity.

- Positioning : The position of substituents relative to the nitrogen atoms in the cinnoline structure significantly influences activity.

Case Studies

-

Antiviral Efficacy Against HIV :

A study evaluated several cinnoline derivatives, including this compound, for their ability to inhibit HIV-1 replication. Results showed that this compound effectively inhibited viral replication at micromolar concentrations, suggesting its potential as an antiviral agent . -

Antioxidant Properties :

Research indicated that compounds resembling this compound possess strong antioxidant capabilities. In vitro assays demonstrated significant radical scavenging activity comparable to established antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Tert-butylcinnoline, and what key spectroscopic techniques are essential for its characterization?

- Methodological Answer : Synthetic routes typically involve cyclization of tert-butyl-substituted precursors under acidic or catalytic conditions. Key techniques include 1H/13C NMR for structural confirmation, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy to identify functional groups. For reproducibility, ensure detailed experimental protocols (e.g., solvent systems, reaction times) are documented, and cross-reference spectral data with literature .

Q. What are the common challenges in purifying this compound, and what chromatographic techniques are most effective?

- Methodological Answer : Challenges include low solubility in polar solvents and co-elution of byproducts. Use gradient elution with silica gel chromatography (hexane/ethyl acetate systems) or reverse-phase HPLC for high-purity isolation. Monitor fractions via TLC and confirm purity using HPLC-DAD/UV-Vis. Document retention times and solvent ratios for reproducibility .

Q. How can researchers validate the identity of this compound when synthesizing novel derivatives?

- Methodological Answer : Combine X-ray crystallography for unambiguous structural confirmation with comparative spectral analysis (NMR, MS) against known derivatives. For novel compounds, elemental analysis and high-resolution MS (HRMS) are critical. Cross-validate results with computational simulations (e.g., DFT-predicted NMR shifts) .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to elucidate the electronic properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to model HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Correlate computational results with experimental UV-Vis/fluorescence spectra and cyclic voltammetry data. Use software like Gaussian or ORCA for simulations, and validate models by comparing predicted vs. observed reactivity in substitution or redox reactions .

Q. How should researchers address contradictory reports on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Systematically replicate prior studies under controlled conditions (e.g., catalyst loading, solvent, temperature). Use kinetic profiling (e.g., in situ IR monitoring) to identify intermediates. Perform statistical analysis (ANOVA) to isolate variables causing discrepancies. Reference peer-reviewed protocols and ensure raw data transparency for independent validation .

Q. What experimental design principles should guide mechanistic studies of this compound’s photophysical behavior?

- Methodological Answer : Design time-resolved fluorescence or transient absorption spectroscopy experiments to track excited-state dynamics. Control variables like solvent polarity, temperature, and light intensity. Use quenchers (e.g., oxygen, iodide ions) to probe reaction pathways. Validate mechanisms with isotopic labeling (e.g., deuterated solvents) and theoretical modeling .

Q. What strategies are recommended for mapping the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry applications?

- Methodological Answer : Synthesize derivatives with systematic substituent variations (e.g., electron-withdrawing/donating groups). Test bioactivity via in vitro assays (e.g., enzyme inhibition, cytotoxicity). Use multivariate analysis (e.g., PCA) to correlate structural features (logP, steric parameters) with activity. Cross-reference crystallographic data to assess binding modes .

Q. Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility when publishing synthetic procedures for this compound derivatives?

- Methodological Answer : Include detailed experimental sections with exact reagent grades, equipment specifications (e.g., microwave reactor settings), and raw spectral data in supplemental files. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization and data archiving .

Q. What statistical approaches are suitable for resolving contradictions in thermodynamic data (e.g., solubility, stability) for this compound?

- Methodological Answer : Apply error propagation analysis to assess measurement uncertainties. Use Bland-Altman plots to compare datasets from different labs. Validate methods via interlaboratory studies and report confidence intervals for key parameters (e.g., ΔHsol) .

Q. Literature & Theoretical Frameworks

Q. How can researchers critically evaluate the reliability of literature on this compound’s spectroscopic assignments?

- Methodological Answer :

Cross-check reported NMR/IR peaks against computational predictions (e.g., ACD/Labs or ChemDraw simulations). Prioritize studies with raw spectral data in supplemental materials. Avoid sources lacking peer review (e.g., commercial databases) and verify against primary literature .

Properties

CAS No. |

318276-70-9 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

6-tert-butylcinnoline |

InChI |

InChI=1S/C12H14N2/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-14-11/h4-8H,1-3H3 |

InChI Key |

TZITUHFTAHJFNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=NC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.